2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O2/c20-19(21,22)16-7-4-8-17(23-16)26-13-14-9-11-24(12-10-14)18(25)15-5-2-1-3-6-15/h1-2,4,7-8,14-15H,3,5-6,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYOOAIVKLLIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclohexene moiety, and the attachment of the trifluoromethyl group to the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
2-({1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (BK80214)
- Molecular Formula : C₁₇H₂₁F₃N₄O
- Molecular Weight : 354.37 g/mol
- Structural Differences :
- The piperidine nitrogen substituent in BK80214 is a methylpyrazole methyl group instead of the cyclohexene carbonyl group in the target compound.
- The absence of the cyclohexene carbonyl reduces steric bulk and lipophilicity compared to the target compound.
- Implications :
Goxalapladib (CAS 412950-27-7)
- Molecular Formula : C₄₀H₃₉F₅N₄O₃
- Molecular Weight : 718.80 g/mol
- Structural Differences :
- Goxalapladib features a naphthyridine core instead of pyridine, with a trifluoromethyl biphenyl group and a difluorophenyl-ethyl side chain.
- The piperidine ring is substituted with a 2-methoxyethyl group rather than a cyclohexene carbonyl.
- Implications: The naphthyridine core may enhance π-π stacking interactions in biological targets, relevant to its use in atherosclerosis treatment.
Compounds with Shared Substituents
Sarolaner and Lotilaner
- Key Features : These veterinary ectoparasiticides contain trifluoromethyl groups and heterocyclic cores (isoxazoline for sarolaner; oxazoline for lotilaner).
- Comparison :
N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact
| Group | Target Compound | BK80214 | Goxalapladib |
|---|---|---|---|
| Core Heterocycle | Pyridine | Pyridine | Naphthyridine |
| Trifluoromethyl | Position 6 | Position 6 | Biphenyl |
| Piperidine Substituent | Cyclohexene carbonyl | Methylpyrazole methyl | 2-Methoxyethyl |
| Lipophilicity | High | Moderate | Very High |
Research Findings and Limitations
- Structural Insights : The cyclohexene carbonyl group in the target compound introduces conformational flexibility and moderate lipophilicity, distinguishing it from BK80214’s rigid methylpyrazole group.
- Gaps in Evidence: No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound, limiting functional comparisons. Patent documents () suggest it may belong to a class of agrochemicals or kinase inhibitors, but further validation is required .
Biological Activity
The compound 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 334.34 g/mol. The structure includes a pyridine ring substituted with trifluoromethyl and methoxy groups, as well as a piperidine moiety attached to a cyclohexene carbonyl group. This unique configuration is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in key physiological pathways. Some proposed mechanisms include:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
- Enzyme Inhibition : It may inhibit enzymes related to inflammatory pathways, thereby exerting anti-inflammatory effects. For instance, the inhibition of phosphodiesterases (PDEs) has been noted in similar compounds, which could lead to increased levels of cyclic nucleotides and subsequent biological effects.
Biological Activity Studies
Recent studies have evaluated the pharmacological properties of this compound through various in vitro and in vivo assays. Key findings include:
- Antidepressant Potential : Research has indicated that derivatives similar to this compound exhibit significant affinity for serotonin receptors (5-HT_1A and 5-HT_7) and may possess antidepressant-like effects in animal models .
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed, suggesting that this compound could be beneficial in treating inflammatory conditions .
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of glutamate receptors and reduction of excitotoxicity .
Data Tables
Below is a summary table of key biological activities reported for this compound and related analogs:
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Significant affinity for 5-HT receptors | |
| Anti-inflammatory | Inhibition of cytokine release | |
| Neuroprotective | Modulation of glutamate receptor activity |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Case Study on Depression : A study involving a piperidine derivative demonstrated significant improvements in depressive symptoms in rodent models when administered over a four-week period .
- Inflammation Model : In a model of acute inflammation, the administration of a similar compound resulted in reduced swelling and pain response, indicating its potential utility as an anti-inflammatory agent .
- Neuroprotection : In vitro studies showed that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, suggesting a pathway for neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
